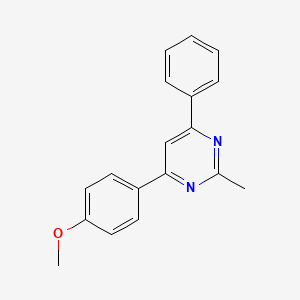

![molecular formula C7H6ClN3O B6290115 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2169008-70-0](/img/structure/B6290115.png)

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

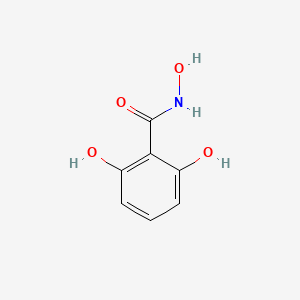

“2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is a chemical compound with the molecular formula C7H6ClN3O . It is a pale-yellow to yellow-brown solid . This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is represented by the InChI code: 1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) .Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

“2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.6 .Scientific Research Applications

Drug Discovery and Development

The pyrido[3,4-d]pyrimidin-8-one scaffold is a key structure in medicinal chemistry due to its similarity to nitrogen bases found in DNA and RNA . This structural resemblance allows for the creation of compounds that can interact with various biological targets. For instance, derivatives of this compound class have been explored for their potential as tyrosine kinase inhibitors , which are crucial in the treatment of certain types of cancer .

Antiproliferative Agents

Compounds based on the pyrido[3,4-d]pyrimidin-8-one core have shown promise as antiproliferative agents. These compounds can inhibit cell growth and have potential applications in cancer research, where controlling the proliferation of cancer cells is a primary objective .

Antimicrobial Research

The structural analogs of 2-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one have been investigated for their antimicrobial properties. Their ability to act as ligands for several receptors in the body makes them candidates for developing new antibiotics to combat resistant strains of bacteria .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, enabling the creation of complex molecules. Its reactive sites allow for various substitutions, making it a versatile reagent for constructing larger, more complex structures .

Biological Activity Studies

The compound’s framework is conducive to modifications that can lead to a wide range of biological activities. Researchers can use it to study the effects of different substituents on biological systems, aiding in the understanding of structure-activity relationships .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is not mentioned in the search results, it’s worth noting that some pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Future Directions

The future directions for “2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” could involve further exploration of its potential biological activities. As mentioned, some pyrido[2,3-d]pyrimidin-5-one derivatives exhibit a wide range of biological activities . Therefore, “2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” and its derivatives could be promising candidates for future research in medicinal chemistry.

properties

IUPAC Name |

2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVHXAJRHODYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

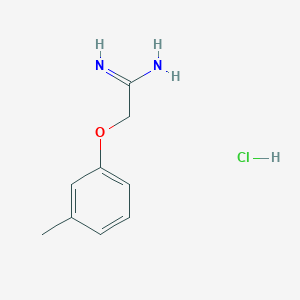

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)

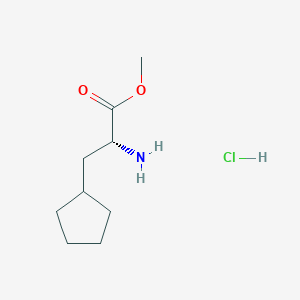

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

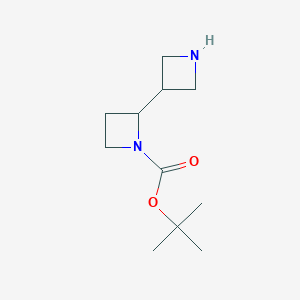

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)

![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)